Ethyl 3-(4-boronobenzamido)propionate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-boronobenzamido)propionate is C12H16BNO5 . Its molecular weight is 265.07 g/mol . The IUPAC name is [4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid. The SMILES representation is B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O.Physical And Chemical Properties Analysis
Ethyl 3-(4-boronobenzamido)propionate is a white solid. It has a molecular weight of 265.07 g/mol . It is sparingly soluble in water but soluble in most organic solvents, such as chloroform, methanol, and ethanol. It is sensitive to air, moisture, and light, and its stability decreases under acidic conditions.Scientific Research Applications
Stability and Preservation
- Research on ethyl glucuronide (EtG) and ethyl sulphate (EtS) investigates the influence of preservatives like boric acid on the stability of these compounds in urine samples. This study is relevant for understanding how certain substances, possibly including Ethyl 3-(4-boronobenzamido)propionate, can be preserved over time in biological samples, which is crucial for monitoring ethanol consumption and for forensic science applications (Thierauf et al., 2008).
Atmospheric Chemistry
- The atmospheric chemistry of ethyl propionate, a model for fatty acid ethyl esters used in biodiesel, was studied to understand its reaction with chlorine atoms and OH radicals. Insights from this research could inform environmental impact assessments of various ethyl esters, including Ethyl 3-(4-boronobenzamido)propionate, particularly regarding their atmospheric degradation processes and potential contributions to air pollution (Andersen et al., 2012).
Sol-Gel Processes and Material Science
- A sol-gel route for developing rare-earth aluminum borate nanopowders and transparent thin films utilized a mixture of propionic acid and ethyl alcohol. This methodology could be applied to synthesizing materials with Ethyl 3-(4-boronobenzamido)propionate, potentially for use in optical systems due to the creation of dense and crack-free thin films free of organic and hydroxyl groups, indicating a promising avenue for integrated optical systems applications (Maia et al., 2007).
Synthetic Chemistry
- Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate synthesis from L-tyrosine showcases the potential for complex organic syntheses involving ethyl propionate derivatives, suggesting pathways that might be explored for synthesizing and modifying Ethyl 3-(4-boronobenzamido)propionate for various research and industrial applications (Du Hai-jun, 2007).
Safety and Hazards
properties
IUPAC Name |
[4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-2-19-11(15)7-8-14-12(16)9-3-5-10(6-4-9)13(17)18/h3-6,17-18H,2,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXCGXIKIEDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657211 | |
Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid | |
CAS RN |
850568-19-3 | |
Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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